
ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)propanoate
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Description
Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)propanoate is a useful research compound. Its molecular formula is C14H18O3 and its molecular weight is 234.295. The purity is usually 95%.
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Biological Activity
Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)propanoate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound features an indene moiety which is known for its diverse biological activities. The compound can be represented structurally as follows:
This indicates that it contains a propanoate group linked to a dihydroindene derivative, which may contribute to its bioactivity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of the indene structure have shown effectiveness against various bacterial strains. In vitro tests demonstrated that these compounds inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
Table 1: Antimicrobial Activity of Indene Derivatives
Compound Name | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | E. coli | 15 |
S. aureus | 18 | |
P. aeruginosa | 12 |
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. Animal models have shown that this compound can reduce inflammation markers, suggesting potential applications in treating inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Activity
In a study involving induced paw edema in rats, administration of this compound resulted in a significant reduction in edema compared to control groups. The mechanism appears to involve inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and microbial metabolism.
- Modulation of Cell Signaling Pathways : It has been suggested that the compound interacts with various cell signaling pathways that regulate immune responses.
- Antioxidant Properties : Preliminary studies indicate that this compound exhibits antioxidant activity, which could contribute to its protective effects against oxidative stress-related damage.
Research Findings
A comprehensive review of literature indicates that compounds based on the indene structure possess diverse biological activities:
- Anticancer Properties : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential for further development as anticancer agents.
- Neuroprotective Effects : There is emerging evidence suggesting that similar compounds may offer neuroprotection in models of neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)propanoate, and how can purity be optimized?
Methodological Answer:
- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, ester derivatives like those in are prepared using DBU (1,8-diazabicycloundec-7-ene) as a base to promote coupling reactions. Key steps include protecting reactive hydroxyl groups and optimizing reaction time/temperature .
- Purity Optimization : Utilize column chromatography (e.g., pentane:ethyl acetate gradients, as in ) and monitor purity via HPLC or GC-MS. For boronate-containing analogs, ensure anhydrous conditions to prevent hydrolysis .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and stability?
Methodological Answer:
- Structural Confirmation : Employ 1H- and 13C-NMR to identify substituents on the indene ring and ester group. IR spectroscopy can confirm carbonyl (C=O) and ether (C-O-C) functional groups.
- Stability Analysis : Use thermogravimetric analysis (TGA) to assess decomposition temperatures and differential scanning calorimetry (DSC) to study phase transitions. Cross-reference with databases like NIST Chemistry WebBook for spectral validation .
Q. How should researchers handle safety concerns during synthesis and handling?
Methodological Answer:
- PPE Requirements : Use NIOSH-approved respirators (e.g., OV/AG/P99) and full-body chemical suits to mitigate inhalation and dermal exposure. Avoid aqueous discharge to prevent environmental contamination .
- Storage Stability : Store in inert, airtight containers under nitrogen to prevent oxidation. Monitor for degradation using accelerated stability studies under varying humidity/temperature .
Advanced Research Questions
Q. What computational approaches can predict the compound’s reactivity in novel reactions?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and reaction pathways. ICReDD’s methodology () integrates reaction path searches with experimental validation to identify energetically favorable mechanisms.
- Machine Learning : Train models on existing reaction datasets (e.g., kinetic parameters, solvent effects) to predict optimal conditions for regioselective modifications .
Q. How can contradictory kinetic data from esterification or substitution reactions be resolved?
Methodological Answer:
- Factorial Design : Apply a 2k factorial design to isolate variables (e.g., temperature, catalyst loading) that contribute to yield discrepancies. Use ANOVA to identify statistically significant factors .
- In Situ Monitoring : Implement real-time FTIR or Raman spectroscopy to track intermediate formation and validate computational predictions .
Q. What reactor designs are optimal for scaling up synthesis while maintaining selectivity?
Methodological Answer:
- Microreactor Systems : Continuous-flow microreactors minimize side reactions by ensuring precise temperature control and rapid mixing. Classified under CRDC’s "Reaction fundamentals and reactor design" (RDF2050112), these systems enhance mass transfer for heterogenous reactions .
- Membrane Technologies : Integrate solvent-resistant nanofiltration membranes to separate intermediates and reduce purification steps, aligning with CRDC subclass RDF2050104 .
Q. How can AI-driven platforms like COMSOL Multiphysics enhance process optimization?
Methodological Answer:
- Multi-physics Modeling : Simulate heat and mass transfer in batch reactors using COMSOL to identify hot spots or concentration gradients. Couple with AI algorithms to iteratively refine parameters (e.g., stirring rate, feed ratios) .
- Autonomous Experimentation : Deploy robotic platforms for high-throughput screening of reaction conditions, with AI analyzing outputs to propose next-step experiments .
Properties
IUPAC Name |
ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-3-16-14(15)10(2)17-13-8-7-11-5-4-6-12(11)9-13/h7-10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMKCYKPXXBMFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(CCC2)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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